2,3-Difluoro-4-(trifluoromethyl)phenol
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Overview
Description
2,3-Difluoro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenol typically involves the introduction of fluorine atoms into the phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine sources such as diethylaminosulfur trifluoride (DAST) or Selectfluor are used. The reaction conditions often require a solvent like dichloromethane and a catalyst such as aluminum chloride to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of hazardous side reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets by influencing the electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)phenol: Contains only the trifluoromethyl group without the additional fluorine atoms, leading to variations in its applications and effectiveness.
Uniqueness
2,3-Difluoro-4-(trifluoromethyl)phenol is unique due to the combined presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for designing molecules with specific properties and functions, particularly in the fields of pharmaceuticals and materials science.
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJVQVQWMHTPNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378956 |
Source
|
Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116640-12-1 |
Source
|
Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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